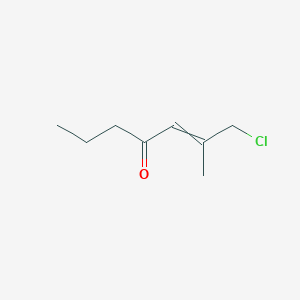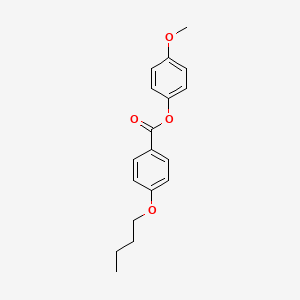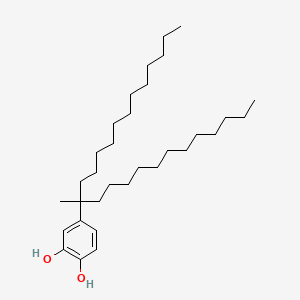
4-(13-Methylpentacosan-13-YL)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(13-Methylpentacosan-13-yl)benzene-1,2-diol is a chemical compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a long alkyl chain substituted at the 13th carbon position with a methyl group, making it a unique and complex molecule .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(13-Methylpentacosan-13-yl)benzene-1,2-diol typically involves the following steps:
Formation of the Alkyl Chain: The long alkyl chain can be synthesized through various organic reactions, such as the Wittig reaction or Grignard reaction, to introduce the methyl group at the desired position.
Attachment to Benzene Ring: The alkyl chain is then attached to the benzene ring through Friedel-Crafts alkylation, using a suitable catalyst like aluminum chloride (AlCl3).
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through hydroxylation reactions, such as the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde reacts with hydrogen peroxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
化学反応の分析
Types of Reactions
4-(13-Methylpentacosan-13-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens like chlorine (Cl2) or bromine (Br2).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
4-(13-Methylpentacosan-13-yl)benzene-1,2-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(13-Methylpentacosan-13-yl)benzene-1,2-diol involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function.
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): A simpler dihydroxybenzene with two hydroxyl groups on the benzene ring.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (1,4-dihydroxybenzene): A dihydroxybenzene with hydroxyl groups at the 1 and 4 positions.
Uniqueness
4-(13-Methylpentacosan-13-yl)benzene-1,2-diol is unique due to its long alkyl chain and specific substitution pattern, which confer distinct physical and chemical properties compared to other dihydroxybenzenes.
特性
CAS番号 |
60623-42-9 |
|---|---|
分子式 |
C32H58O2 |
分子量 |
474.8 g/mol |
IUPAC名 |
4-(13-methylpentacosan-13-yl)benzene-1,2-diol |
InChI |
InChI=1S/C32H58O2/c1-4-6-8-10-12-14-16-18-20-22-26-32(3,29-24-25-30(33)31(34)28-29)27-23-21-19-17-15-13-11-9-7-5-2/h24-25,28,33-34H,4-23,26-27H2,1-3H3 |
InChIキー |
KBDOXUUMNKZNBP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C)(CCCCCCCCCCCC)C1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Hydroxy-N'-[(E)phenylmethylene]benzenecarbohydrazonamide](/img/structure/B14606264.png)
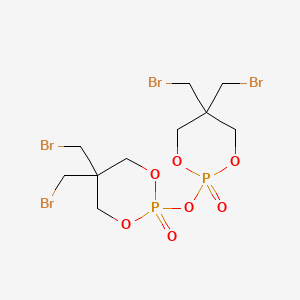
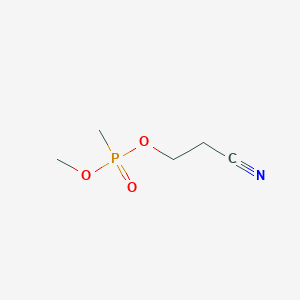
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)
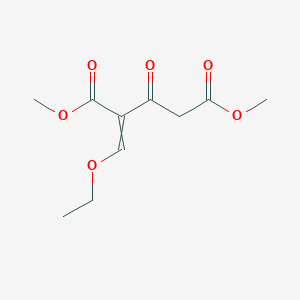
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)


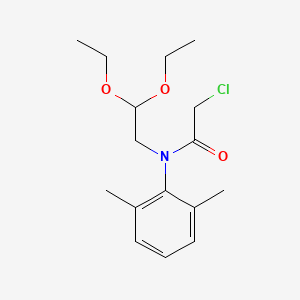
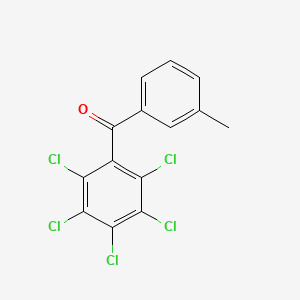
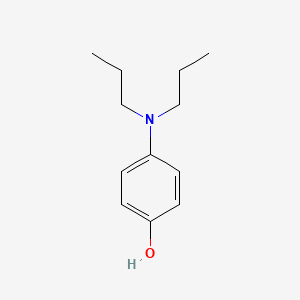
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
